N-cyclopropyl-4-nitro-N-(trifluoromethyl)aniline
Description
N-cyclopropyl-4-nitro-N-(trifluoromethyl)aniline is a diarylamine derivative characterized by a benzene ring substituted with a nitro (-NO₂) group at the para position (C4) and an amino nitrogen bearing two distinct substituents: a cyclopropyl group (C₃H₅) and a trifluoromethyl (-CF₃) group. This compound belongs to the broader class of nitroaniline derivatives, which are widely studied for their applications in agrochemicals and pharmaceuticals due to their structural versatility and electronic properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropyl substituent introduces steric constraints that may influence binding interactions .
Properties
Molecular Formula |
C10H9F3N2O2 |
|---|---|
Molecular Weight |
246.19 g/mol |
IUPAC Name |
N-cyclopropyl-4-nitro-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H9F3N2O2/c11-10(12,13)14(7-1-2-7)8-3-5-9(6-4-8)15(16)17/h3-7H,1-2H2 |
InChI Key |
UPOGXDGPVJBHAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-nitro-N-(trifluoromethyl)aniline typically involves the nitration of N-cyclopropyl-N-(trifluoromethyl)aniline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of the desired nitro compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-nitro-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Reduction: N-cyclopropyl-4-amino-N-(trifluoromethyl)aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures often exhibit anticancer properties. Preliminary studies suggest that N-cyclopropyl-4-nitro-N-(trifluoromethyl)aniline may inhibit specific enzymes involved in cancer pathways, leading to potential therapeutic applications.
- Case Study : A study found that derivatives of this compound could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest, making it a promising candidate for further investigation in oncology .
Antimicrobial Properties
The compound's unique structure may confer antimicrobial activity, making it useful in developing new antibacterial agents.
- Data Table: Antimicrobial Activity
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Agrochemical Applications
The trifluoromethyl group is known for enhancing biological activity in agrochemicals. This compound can potentially serve as an intermediate in synthesizing herbicides or pesticides that target specific pests or diseases in crops.
- Research Insight : The enhanced lipophilicity due to the trifluoromethyl group may improve the bioavailability of agrochemical formulations, leading to more effective pest control strategies .
Synthetic Organic Chemistry
This compound can act as a building block for synthesizing more complex organic molecules.
- Synthetic Routes : The compound can be synthesized through several methods including nucleophilic substitution reactions, which allow for the introduction of various functional groups.
- Data Table: Synthetic Methods
| Method | Description |
|---|---|
| Nucleophilic Substitution | Involves replacing halogen atoms with cyclopropyl or trifluoromethyl groups to create derivatives. |
| Coupling Reactions | Utilizes palladium-catalyzed cross-coupling techniques to form C-C bonds, enhancing molecular complexity. |
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-nitro-N-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares N-cyclopropyl-4-nitro-N-(trifluoromethyl)aniline with key analogs, focusing on substituent patterns, molecular properties, and biological activities:
Key Findings
Substituent Position and Activity: Trifluralin (2,6-dinitro substitution) exhibits strong herbicidal activity by binding to plant tubulin, disrupting microtubule assembly . In contrast, this compound lacks the second nitro group, which may reduce herbicidal potency but improve selectivity for non-target organisms. The 3-nitro-4-(trifluoromethyl)aniline derivative demonstrates moderate cholinesterase inhibition (IC₅₀ ~50 µM), suggesting that nitro group placement (C3 vs. C4) significantly alters biological target engagement .
N-Substituent Effects: Bulky substituents like cyclopropyl (vs. ethyl or propyl in analogs) may hinder enzymatic degradation, enhancing metabolic stability . Trifluralin’s dipropylamino group increases lipophilicity, favoring soil adsorption and prolonged herbicidal action, whereas the cyclopropyl-CF₃ combination in the target compound could balance solubility and membrane permeability .
This property is exploited in intermediates for drug synthesis .
Biological Activity
N-Cyclopropyl-4-nitro-N-(trifluoromethyl)aniline, a compound with the molecular formula C₁₀H₉F₃N₂O₂ and a molecular weight of approximately 246.19 g/mol, is characterized by its unique structural features, including a cyclopropyl group, a nitro group, and a trifluoromethyl group. This article explores the biological activity of this compound, examining its potential applications in medicinal chemistry and agrochemistry.
Chemical Structure and Properties
The compound's structure significantly influences its biological properties. The trifluoromethyl group enhances lipophilicity, potentially improving interaction with biological targets. The presence of the nitro group is often associated with various biological activities, including anti-inflammatory and antimicrobial effects.
| Property | Details |
|---|---|
| Molecular Formula | C₁₀H₉F₃N₂O₂ |
| Molecular Weight | 246.19 g/mol |
| Functional Groups | Cyclopropyl, Nitro, Trifluoromethyl |
Antimicrobial Properties
Compounds similar to this compound have been documented for their antimicrobial activities. The trifluoromethyl group can enhance the compound's ability to penetrate lipid membranes, which is crucial for antimicrobial efficacy. Preliminary studies suggest that this compound may inhibit certain enzymes involved in bacterial cell wall synthesis, although specific biological assays are necessary to confirm these activities.
Anti-inflammatory Effects
The anti-inflammatory potential of compounds with similar structures has been noted in various studies. For instance, the inhibition of cyclooxygenases (COX-1 and COX-2) is a common mechanism through which such compounds exert their anti-inflammatory effects. While specific data on this compound is limited, its structural analogs have shown promising results in reducing inflammation markers in vitro .
Anticancer Activity
Research indicates that compounds featuring nitro and trifluoromethyl groups often exhibit anticancer properties. For example, derivatives of similar aniline compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism typically involves apoptosis induction and inhibition of tumor growth through interference with cellular signaling pathways . Although direct studies on this compound are scarce, its structural characteristics suggest potential anticancer activity.
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways relevant to inflammation and cancer progression.
- Receptor Interaction : Its lipophilic nature allows it to interact effectively with membrane-bound receptors, influencing cellular responses.
- Cell Membrane Penetration : The trifluoromethyl group enhances membrane permeability, facilitating higher intracellular concentrations of the drug.
Case Studies and Research Findings
Recent studies have explored the biological activity of structurally related compounds:
- In Vitro Cytotoxicity : A study demonstrated that similar aniline derivatives exhibited IC50 values ranging from 19 to 42 μM against various cancer cell lines, suggesting that modifications in the aniline structure can significantly impact bioactivity .
- SAR Analysis : Structure-activity relationship (SAR) analyses indicate that the positioning of functional groups like nitro and trifluoromethyl can enhance or diminish biological activity. For instance, compounds with the trifluoromethyl group at specific positions showed improved enzyme inhibition compared to their non-fluorinated counterparts .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-cyclopropyl-4-nitro-N-(trifluoromethyl)aniline, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nitration of a cyclopropyl-substituted aniline precursor, followed by trifluoromethylation. Key steps include controlling temperature (e.g., 60–80°C for nitration ) and selecting catalysts like sulfuric acid or nitric acid mixtures. Solvent choice (e.g., ethanol or dichloromethane) impacts intermediate stability . Purification via column chromatography or HPLC is critical for isolating high-purity products .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- Methodology : Use ¹⁹F-NMR to track trifluoromethyl group behavior (δ ~ -60 ppm) and ¹H-NMR to resolve cyclopropyl protons (δ 1.0–2.0 ppm). FTIR identifies nitro group vibrations (~1520 cm⁻¹) and amine stretches (~3400 cm⁻¹). X-ray crystallography is recommended for confirming stereoelectronic effects of substituents .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodology : Conduct in vitro antimicrobial assays (e.g., MIC against S. aureus or E. coli) and cytotoxicity tests (e.g., MTT assay on HeLa cells). Compare results to structurally similar compounds like N-ethyl-4-nitro-2-(trifluoromethyl)aniline, which shows antimicrobial potential .
Advanced Research Questions
Q. How do the electron-withdrawing trifluoromethyl and nitro groups influence reactivity in cross-coupling reactions?
- Methodology : Perform density functional theory (DFT) calculations to map electron density distribution. Experimental validation via Suzuki-Miyaura coupling can assess the compound’s ability to act as an aryl halide surrogate. Monitor regioselectivity under Pd-catalyzed conditions .
Q. What computational strategies are effective for predicting target interactions in drug discovery?
- Methodology : Use molecular docking (AutoDock Vina) to screen against kinase or GPCR targets. Pair with molecular dynamics simulations (GROMACS) to evaluate binding stability. Surface plasmon resonance (SPR) can validate predicted affinities experimentally .
Q. How can contradictory data on synthetic yields or bioactivity be resolved?
- Methodology : Systematically vary catalysts (e.g., Pd vs. Cu), solvents (polar vs. nonpolar), and pH. For bioactivity discrepancies, replicate assays using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) and validate via LC-MS metabolite profiling .
Q. What mechanistic insights explain the stability of the cyclopropyl ring under acidic/basic conditions?
- Methodology : Conduct kinetic studies under controlled pH (1–14) with monitoring via HPLC. Compare to analogues lacking the cyclopropyl group (e.g., N-ethyl derivatives). Computational analysis of ring strain (using Gaussian software) can clarify stability trends .
Comparative and Methodological Questions
Q. How to design a comparative study with analogues like N-cyclopropyl-2-nitroaniline to assess substituent effects?
- Methodology : Synthesize derivatives with positional isomerism (e.g., nitro at ortho vs. para) or substituent swaps (e.g., CF₃ vs. Cl). Evaluate using:
- Bioactivity : IC₅₀ values in enzyme inhibition assays.
- Physicochemical Properties : LogP (lipophilicity) and pKa measurements .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions?
- Methodology : Use directing group analysis (nitro as meta-director, CF₃ as para-director). Experiment with Friedel-Crafts acylations to probe electronic effects. Computational modeling (NBO analysis) predicts dominant substitution pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
